N,N-diethyl-6-methoxynaphthalene-1-carboxamide
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Overview
Description
N,N-diethyl-6-methoxynaphthalene-1-carboxamide is an organic compound with the chemical formula C₁₆H₁₉NO₂. It is known for its applications in various fields, including medicinal chemistry and material science. This compound is characterized by its naphthalene core, which is substituted with a methoxy group and a carboxamide group, making it a versatile molecule for different chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-6-methoxynaphthalene-1-carboxamide typically involves the reaction of 6-methoxy-1-naphthoic acid with diethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to maximize efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-6-methoxynaphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carboxamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Oxidation: Formation of 6-hydroxy-1-naphthoic acid derivatives.
Reduction: Formation of N,N-diethyl-6-methoxynaphthylamine.
Substitution: Formation of nitro or halogenated derivatives of the naphthalene ring.
Scientific Research Applications
N,N-diethyl-6-methoxynaphthalene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-6-methoxynaphthalene-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or receptors. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N,N-diethyl-6-methoxynaphthalene-1-carboxamide can be compared with other similar compounds, such as:
N,N-diethyl-1-naphthamide: Lacks the methoxy group, resulting in different chemical properties and reactivity.
6-methoxy-1-naphthoic acid: Lacks the diethylamino group, making it less versatile in certain reactions.
N,N-diethyl-2-naphthamide: The position of the carboxamide group is different, leading to variations in reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
114326-25-9 |
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Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
N,N-diethyl-6-methoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C16H19NO2/c1-4-17(5-2)16(18)15-8-6-7-12-11-13(19-3)9-10-14(12)15/h6-11H,4-5H2,1-3H3 |
InChI Key |
MGRIJVOILNGBCC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
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